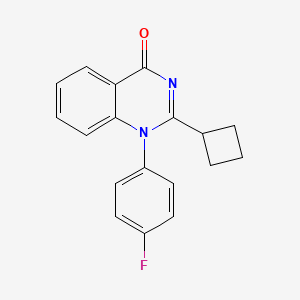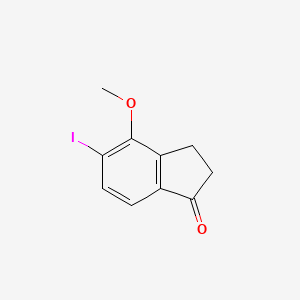
(S)-Ethyl 2-amino-2-(5-methoxy-1H-indol-3-yl)acetate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-Ethyl 2-amino-2-(5-methoxy-1H-indol-3-yl)acetate hydrochloride is a compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties
Métodos De Preparación
The synthesis of (S)-Ethyl 2-amino-2-(5-methoxy-1H-indol-3-yl)acetate hydrochloride typically involves several steps. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with the preparation of the indole core, which is a key structural component.
Functionalization: The indole core is then functionalized to introduce the methoxy group at the 5-position.
Amino Acid Derivative Formation: The next step involves the formation of the amino acid derivative by introducing the amino group at the 2-position.
Esterification: The amino acid derivative is then esterified to form the ethyl ester.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form to enhance its stability and solubility.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs. This can include the use of specific catalysts, solvents, and reaction conditions to achieve the desired product efficiently.
Análisis De Reacciones Químicas
(S)-Ethyl 2-amino-2-(5-methoxy-1H-indol-3-yl)acetate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the compound to its reduced form. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. This can be achieved using reagents such as halogens or alkylating agents.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol. This reaction typically requires acidic or basic conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
(S)-Ethyl 2-amino-2-(5-methoxy-1H-indol-3-yl)acetate hydrochloride has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. It can be used in the development of new synthetic methodologies and reaction mechanisms.
Biology: The compound’s biological activity makes it a valuable tool in studying various biological processes. It can be used in assays to investigate enzyme inhibition, receptor binding, and cellular signaling pathways.
Medicine: Due to its potential therapeutic properties, the compound is studied for its use in drug development. It may have applications in treating diseases such as cancer, infections, and inflammatory conditions.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of (S)-Ethyl 2-amino-2-(5-methoxy-1H-indol-3-yl)acetate hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in cellular processes. The compound can modulate the activity of these targets, leading to changes in cellular signaling pathways and biological responses. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
(S)-Ethyl 2-amino-2-(5-methoxy-1H-indol-3-yl)acetate hydrochloride can be compared with other similar compounds, such as:
Indole-3-acetic acid: A naturally occurring plant hormone with similar structural features but different biological activities.
5-Methoxytryptamine: A compound with a similar indole core and methoxy group but different functional groups at other positions.
Serotonin: A neurotransmitter with an indole core and similar functional groups but different overall structure and biological functions.
The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C13H17ClN2O3 |
|---|---|
Peso molecular |
284.74 g/mol |
Nombre IUPAC |
ethyl (2S)-2-amino-2-(5-methoxy-1H-indol-3-yl)acetate;hydrochloride |
InChI |
InChI=1S/C13H16N2O3.ClH/c1-3-18-13(16)12(14)10-7-15-11-5-4-8(17-2)6-9(10)11;/h4-7,12,15H,3,14H2,1-2H3;1H/t12-;/m0./s1 |
Clave InChI |
LPZXPURCPSCEPV-YDALLXLXSA-N |
SMILES isomérico |
CCOC(=O)[C@H](C1=CNC2=C1C=C(C=C2)OC)N.Cl |
SMILES canónico |
CCOC(=O)C(C1=CNC2=C1C=C(C=C2)OC)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![7-Methyl-2-phenyl-5H-[1]benzopyrano[2,3-b]pyridin-5-one](/img/structure/B11840321.png)
![4-(6-Bromoimidazo[1,2-a]pyridin-2-yl)aniline](/img/structure/B11840329.png)







